Sulindac-d6
Description
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Properties
Molecular Formula |
C₂₀H₁₁D₆FO₃S |
|---|---|
Molecular Weight |
362.45 |
Synonyms |
(1Z)-5-Fluoro-2-methyl-1-[(4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic Acid-d6; cis-5-Fluoro-2-methyl-1-[(p-methylsulfinyl)benzylidenyl]indene-3-acetic Acid-d6; Aflodac-d6; Algocetil-d6; Arthrocine-d6; Artribid-d6; Citireuma-d6; Clinoril-d |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties and Analytical Applications of Sulindac-d6
Executive Summary: This guide provides a comprehensive technical overview of Sulindac-d6, the deuterated isotopologue of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. Designed for researchers, chemists, and drug development professionals, this document delves into the core physical and chemical properties of this compound, its synthesis, and its critical role as an internal standard in modern bioanalytical assays. By leveraging the principles of stable isotope dilution, this compound enables highly accurate and precise quantification of Sulindac and its metabolites in complex biological matrices, a cornerstone of pharmacokinetic and metabolic studies.
Introduction: Sulindac and the Imperative of Isotopic Labeling
Sulindac: A Prodrug NSAID
Sulindac is a non-steroidal anti-inflammatory drug from the arylalkanoic acid class, first patented in 1969.[1] It is widely used to manage pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and acute gout.[2] Sulindac functions as a prodrug; following oral administration, it is metabolized in the liver into its active sulfide metabolite.[1][3] This active form is primarily responsible for the therapeutic effects by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, which in turn blocks the synthesis of prostaglandins—key mediators of inflammation and pain.[2][3] Beyond its anti-inflammatory properties, Sulindac has garnered significant research interest for its potential anti-cancer activities, particularly in the context of colorectal polyps.[4][5]
The Role of Deuterium Labeling in Analytical Science
In quantitative analysis, particularly in pharmacokinetic studies where drug concentrations in biological fluids must be measured, accuracy is paramount. Stable isotope labeling, most commonly with deuterium (²H or D), is the gold standard for creating internal standards for mass spectrometry-based assays.[6] A deuterated analogue like this compound is an ideal internal standard because:
-
Chemical Equivalence: It is chemically identical to the analyte (Sulindac), ensuring it behaves the same way during sample extraction, processing, and chromatographic separation.
-
Mass Differentiation: The increased mass due to the deuterium atoms allows it to be distinguished from the non-labeled analyte by the mass spectrometer.
-
Mitigation of Matrix Effects: It co-elutes with the analyte, experiencing the same ionization suppression or enhancement from the biological matrix, thus correcting for these variations and dramatically improving assay precision and accuracy.
Physicochemical Properties of this compound
The physical and chemical properties of this compound are fundamentally similar to those of its parent compound, with the primary difference being its increased molecular weight due to isotopic enrichment.
General and Structural Properties
The key identifying properties of Sulindac and its deuterated analogue are summarized below.
| Property | Sulindac | This compound | Reference(s) |
| Chemical Name | (Z)-5-fluoro-2-methyl-1-[[p-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid | (1Z)-5-Fluoro-2-methyl-1-[(4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic Acid-d6 | [7][8] |
| Appearance | Yellow crystalline powder | Yellow crystalline powder | [8][9][10] |
| Molecular Formula | C₂₀H₁₇FO₃S | C₂₀H₁₁D₆FO₃S | [1][7][11] |
| Molecular Weight | 356.42 g/mol | 362.45 g/mol | [7][8][11] |
| CAS Number | 38194-50-2 | Not Available (NA) | [7][9] |
| Melting Point | 182-185 °C (with decomposition) | Not explicitly available, but expected to be similar to Sulindac | [1][9] |
| pKa | 4.7 | Expected to be ~4.7 | [9] |
Solubility Profile
Understanding the solubility of this compound is critical for the preparation of accurate stock solutions and standards for analytical assays. As a weak organic acid, its solubility is highly pH-dependent.
-
Aqueous Solubility : Practically insoluble in water at a pH below 4.5.[8][9] Its solubility increases as the pH rises, reaching approximately 3.0 mg/mL at pH 7.[9][12] It is soluble in dilute solutions of alkali hydroxides.[13]
-
Organic Solvent Solubility : Readily soluble in dimethyl sulfoxide (DMSO) up to 100 mM and ethanol up to 25 mM. It is also soluble in dimethylformamide (DMF) and sparingly soluble in methanol.[9][14]
For creating stock solutions for bioanalytical applications, it is standard practice to first dissolve this compound in a minimal amount of DMSO or ethanol before diluting with an aqueous buffer or mobile phase.[14]
Stability and Storage
Proper handling and storage are essential to maintain the integrity of this analytical standard.
-
Storage Temperature : Recommended storage is in a refrigerator at 2-8°C.[7] Some suppliers indicate room temperature storage is acceptable for the solid form.
-
Stability : The solid compound is stable for at least three days in the air at 100°C.[9] Aqueous solutions should be prepared fresh; storing aqueous solutions for more than one day is not recommended.[14] Plasma samples containing Sulindac have been shown to be stable for at least 52 days at -20°C and -70°C, even through multiple freeze-thaw cycles.[6][15]
Synthesis and Characterization
Synthetic Strategy Overview
While the precise commercial synthesis of this compound is proprietary, a plausible route can be inferred from the well-documented synthesis of Sulindac.[1] The synthesis involves the creation of the indene core structure followed by the introduction of the methylsulfinyl benzylidene moiety. Deuterium labeling would be achieved by using a deuterated reagent at a key step. A common strategy would involve using deuterated methyl iodide (CD₃-I) in the reaction that forms the methylthio-d3 precursor, which is then oxidized to the final methylsulfinyl-d3 group. The other three deuterium atoms would be incorporated into another part of the molecule, such as the acetic acid side chain, using appropriate deuterated precursors.
The general workflow for synthesizing and verifying an analytical standard like this compound is outlined below.
Caption: Workflow for the synthesis and certification of this compound as a reference standard.
Structural Elucidation and Purity Assessment
A multi-faceted analytical approach is required to confirm the identity, purity, and isotopic enrichment of this compound.
-
Mass Spectrometry (MS): This is the primary technique to confirm the successful synthesis of the deuterated compound. High-resolution mass spectrometry (HRMS) will verify the exact molecular weight of 362.45 g/mol , differentiating it from the unlabeled Sulindac (356.42 g/mol ) and confirming the incorporation of six deuterium atoms.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the precise location of the deuterium labels. In a ¹H NMR spectrum of this compound, the proton signals corresponding to the deuterated positions will be absent or significantly diminished.[16] This provides unambiguous proof of the labeling site and is crucial for validating the standard.
-
Chromatographic Purity (HPLC): High-Performance Liquid Chromatography (HPLC) with UV detection is used to determine the chemical purity of the this compound standard.[17] This ensures that the material is free from starting materials, non-deuterated Sulindac, or other synthesis-related impurities. A purity of ≥98% is typically required for reference standards.[14]
Core Application: Bioanalytical Methodologies
The principal application of this compound is as an internal standard for the quantification of Sulindac and its metabolites in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Sulindac in Human Plasma via LC-MS/MS
This protocol provides a validated, robust method for determining Sulindac concentrations for pharmacokinetic analysis.[6][15][18]
1. Materials and Reagents:
-
Sulindac reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, Ultrapure (18.2 MΩ·cm)
-
Human Plasma (EDTA-K2)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL primary stock solution of Sulindac and this compound in DMSO.
-
Perform serial dilutions in 50:50 ACN:Water to create working standard solutions for the calibration curve (e.g., ranging from 60 to 24,000 ng/mL for Sulindac).[6]
-
Prepare a separate working solution for the internal standard (this compound) at a fixed concentration (e.g., 500 ng/mL).
-
Spike blank human plasma with the working standards to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Parameters:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., Kinetex C18, 50 x 2.1 mm, 5 µm).[6][18]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Sulindac Transition: m/z 357.1 → 233.1 (example)
-
This compound Transition: m/z 363.1 → 239.1 (example)
-
5. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio (Sulindac/Sulindac-d6) against the nominal concentration of the calibration standards.
-
Apply a weighted (1/x²) linear regression to fit the curve.
-
Quantify unknown samples by interpolating their peak area ratios from the calibration curve.
-
The method should be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.
Bioanalytical Workflow Visualization
Caption: Step-by-step workflow for the quantification of Sulindac in plasma using this compound.
Conclusion
This compound is more than just a deuterated molecule; it is an enabling tool for precision in pharmaceutical and clinical research. Its physicochemical properties, being nearly identical to the parent drug, allow it to serve as the perfect mimic during complex analytical procedures. By providing a reliable method for correcting experimental variability, this compound ensures that data generated in pharmacokinetic, toxicokinetic, and drug metabolism studies are accurate, reproducible, and trustworthy. A thorough understanding of its properties, from solubility to spectral characteristics, is fundamental for any researcher aiming to leverage its power in quantitative bioanalysis.
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Lou, T., Qin, B., He, J., Qu, H., Rong, H., Cheng, Q., Lu, W., Liu, Y., & Yu, Y. (2025). A Validated LC–MS/MS Method for the Determination of Sulindac and Its Metabolite Su-EP‑C in Human Plasma and Their Pharmacokinetic Application in Healthy Volunteers. ACS Omega, 10(47), 57592–57606. Retrieved from [Link]
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Patsnap Synapse. (2024, June 14). What is Sulindac used for?. Retrieved from [Link]
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Molecular Cancer Therapeutics. (n.d.). NSAID Sulindac and Its Analogs Bind RXRα and Inhibit RXRα-dependent AKT Signaling. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Sulindac-impurities. Retrieved from [Link]
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Molecular Cancer Therapeutics. (n.d.). Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling. Retrieved from [Link]
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MDPI. (2021, September 28). LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles. Retrieved from [Link]
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Navigating the Isotopic Landscape: A Technical Guide to the Safety and Handling of Sulindac-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and emergency management of Sulindac-d6. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes toxicological data of the parent compound, Sulindac, with the specific handling requirements for isotopically labeled molecules, offering a comprehensive safety and application protocol for research professionals.
Section 1: Compound Profile & Scientific Context
This compound is the deuterated analog of Sulindac, a non-steroidal anti-inflammatory drug (NSAID) from the arylalkanoic acid class.[1][2] Sulindac itself is a prodrug, metabolized in the body to its active sulfide form, which exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][3][4][5] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3][6][7]
The primary application of this compound in a research context is as a labeled analogue for use in pharmacokinetic studies, drug metabolism assays, and as an internal standard in quantitative bioanalysis by mass spectrometry.[8] The six deuterium atoms provide a distinct mass shift, allowing for its differentiation from the endogenous or administered non-labeled Sulindac.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | {(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-indene-3-yl}acetic acid-d6 | [8] |
| Molecular Formula | C₂₀H₁₁D₆FO₃S | [8] |
| Molecular Weight | 362.45 g/mol | [8] |
| Appearance | Yellow crystalline compound (inferred from parent compound) | [9] |
| Solubility | Practically insoluble in water below pH 4.5 (inferred from parent compound) | [9] |
| Storage | 2-8°C, Refrigerator | [8] |
Section 2: Hazard Identification and Toxicological Profile
The toxicological profile of this compound is presumed to be closely aligned with that of Sulindac. Deuteration is not expected to alter the intrinsic hazardous properties of the molecule, although it can affect the rate of metabolism (kinetic isotope effect), which may have downstream toxicological implications. All safety precautions should be based on the known hazards of the parent compound.
Primary Hazards (based on Sulindac SDS):
-
Acute Toxicity: Toxic if swallowed.[10]
-
Serious Health Hazards:
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitization).[10]
-
May cause an allergic skin reaction (Skin Sensitization).[10]
-
May damage fertility or the unborn child (Reproductive Toxicity).[10]
-
May cause damage to organs through prolonged or repeated exposure.[10]
-
-
Eye Irritation: Causes serious eye irritation.[10]
Organ-Specific Toxicities (from clinical and toxicological data for Sulindac):
-
Gastrointestinal (GI) System: Like other NSAIDs, Sulindac poses a risk of serious GI adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal.[9][11] These events can occur without warning, and elderly patients are at a greater risk.[9][11]
-
Cardiovascular System: NSAIDs may increase the risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke.[9][11]
-
Hepatic (Liver) System: Sulindac is a known, though rare, cause of idiosyncratic, clinically apparent drug-induced liver disease.[4]
-
Renal (Kidney) System: Long-term administration can lead to renal papillary necrosis and other abnormal renal pathology.[12] Patients with pre-existing renal impairment should be monitored closely, as the drug is primarily excreted by the kidneys.[13]
Section 3: The Core Protocol: Safe Handling & Engineering Controls
The handling of this compound requires a dual-pronged approach: adherence to standard chemical safety protocols for a potent pharmaceutical agent and specialized techniques to maintain isotopic integrity.
Personal Protective Equipment (PPE)
A foundational element of laboratory safety is the consistent and correct use of PPE.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[14]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly. Contaminated work clothing should not be allowed out of the workplace.[14]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[14]
-
Respiratory Protection: If handling the powder outside of a certified fume hood or if aerosolization is possible, a P3 (EN 143) respirator cartridge is recommended.[15] In case of inadequate ventilation, wear respiratory protection.[14]
Engineering Controls & Isotopic Integrity
Engineering controls are the primary line of defense in minimizing exposure and maintaining compound purity.
-
Chemical Fume Hood: All weighing and solution preparation of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of the dust.[14]
-
Inert Atmosphere: Deuterated compounds are susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture, which can compromise isotopic purity and the validity of experimental results.[16]
-
Ventilation: Ensure the laboratory is well-ventilated.
Storage and Stability
Proper storage is critical for both safety and maintaining the chemical and isotopic integrity of this compound.
-
Temperature: Store containers tightly sealed in a refrigerator at 2-8°C.[8]
-
Protection from Moisture: Due to the risk of H-D exchange, protect from moisture.[18][19] Allow the container to equilibrate to room temperature before opening to prevent condensation from forming inside.[20]
-
Incompatibilities: Avoid storage with strong oxidizing agents.[10]
The logical workflow for handling this compound from receipt to use is depicted below.
Caption: Workflow for Safe Handling of this compound.
Section 4: Emergency Procedures: A Self-Validating Response System
Preparedness is key to mitigating the impact of any laboratory incident. The following protocols are based on established guidelines for Sulindac.
Exposure Response
-
In case of Eye Contact: Immediately rinse with plenty of water for several minutes. If symptoms persist, seek medical advice.[10]
-
In case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation or an allergic rash occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[10][14]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms such as allergy or asthma occur, call a POISON CENTER or doctor.[10][14]
-
If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor for medical help.[10]
Spill Management
-
Containment: Evacuate unnecessary personnel. Wear appropriate PPE.
-
Small Spills (Solid): Carefully sweep or scoop up the material, avoiding dust generation. Place in a sealed, labeled container for disposal.
-
Small Spills (Liquid): Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.
-
Cleaning: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May produce carbon oxides, sulfur oxides, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
The decision-making process for an emergency response is visualized below.
Caption: Emergency Response Flowchart for this compound.
Section 5: Disposal Considerations
All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be treated as hazardous chemical waste.[16] Disposal must be conducted in accordance with all applicable institutional, local, and national regulations. Contact your institution's EHS department for specific disposal procedures. Do not dispose of down the drain or in general waste.
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Methodological & Application
Application Note: Simultaneous Quantitation of Sulindac and Metabolites (Sulfide/Sulfone) in Plasma via LC-MS/MS
Abstract & Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) of the arylacetic acid class, widely used for arthritis and, increasingly, for its antineoplastic properties in Familial Adenomatous Polyposis (FAP).
The Bioanalytical Challenge: Sulindac is a prodrug (sulfoxide) that requires metabolic activation.[1] Its pharmacokinetics are complex due to a reversible reduction to the active Sulindac Sulfide and an irreversible oxidation to the inactive Sulindac Sulfone .[2]
-
Sulfone: Lacks COX activity but exhibits pro-apoptotic effects relevant to cancer therapy.
Accurate pharmacokinetic (PK) profiling requires the simultaneous quantitation of all three species. This protocol details a robust LC-MS/MS methodology using Sulindac-d6 as the Internal Standard (IS). The use of a deuterated IS is critical to compensate for the significant matrix effects and ionization suppression often observed with sulfinyl-containing compounds in electrospray ionization (ESI).
Metabolic Pathway & Mechanism[1][3][4][5]
Understanding the interconversion is vital for sample handling. The reversible nature of the Sulfoxide
Figure 1: The metabolic redox cycle of Sulindac.[1][4] Note the reversible reduction to the active sulfide, necessitating strict sample stability protocols.
Materials & Instrumentation
Reagents
-
Analytes: Sulindac (Sigma), Sulindac Sulfide (USP Ref Std), Sulindac Sulfone (USP Ref Std).
-
Internal Standard: this compound (Isotopic purity
99%). -
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Instrumentation
-
LC System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).
-
Detector: Triple Quadrupole MS (e.g., SCIEX 6500+ or Thermo Altis).
-
Column: Phenomenex Kinetex C18 (50
2.1 mm, 1.7 µm or 2.6 µm).
Experimental Protocol
Stock Solution Preparation
-
Master Stocks: Dissolve 1 mg of each analyte in Methanol to yield 1.0 mg/mL.
-
Note: Sulindac is light-sensitive. Perform all steps under yellow light or in amber glassware to prevent cis-trans isomerization.
-
-
Internal Standard (IS): Prepare this compound at 500 ng/mL in 50% Methanol.
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is selected for high throughput, using the IS to correct for matrix effects.
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 20 µL of this compound IS working solution.
-
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000
g for 10 minutes at 4°C. -
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (0.1% FA) to match initial mobile phase conditions.
LC-MS/MS Conditions[6][8]
Chromatography:
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 2-5 µL.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 0.5 | 30 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 30 |
| 5.0 | 30 (Stop) |
Mass Spectrometry (ESI Positive Mode):
While NSAIDs are often analyzed in negative mode, Sulindac and its metabolites ionize efficiently in Positive Mode (
| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (V) |
| Sulindac | 357.1 | 233.1 | 50 | 25 |
| Sulindac Sulfide | 341.1 | 233.1 | 50 | 22 |
| Sulindac Sulfone | 373.1 | 233.1 | 50 | 28 |
| This compound (IS) | 363.1 | 239.1* | 50 | 25 |
*Note: The Product ion for this compound depends on the position of the deuterium label. If the label is on the benzylidene ring (common), the fragment shifts to 239.1. If on the methyl-sulfinyl group, the fragment may remain 233.1. Verify with product scan during tuning.
Workflow Visualization
Figure 2: Analytical workflow from plasma extraction to pharmacokinetic data generation.
Validation Strategy & Key Considerations
To ensure Scientific Integrity and Trustworthiness , the method must be validated against FDA/EMA Bioanalytical Guidelines.
Linearity & Sensitivity[6]
-
Range: 10 – 5000 ng/mL for all three analytes.
-
Weighting:
linear regression. -
LLOQ: Target 10 ng/mL (S/N > 10).
Matrix Effects & IS Normalization
Sulindac Sulfoxide is prone to ion suppression.
-
Experiment: Post-column infusion of analytes while injecting blank plasma extract.
-
Result: You may observe a dip in signal at the retention time of phospholipids (~2-3 min).
-
Solution: The This compound co-elutes with the parent drug, experiencing the exact same suppression. The ratio of Analyte/IS remains constant, validating the accuracy of the method.
Stability (Crucial)[10]
-
Photostability: Sulindac undergoes cis-trans isomerization (Z- to E-form) under UV light. All processing must occur under monochromatic yellow light or in amber tubes.
-
Freeze-Thaw: Limit to 3 cycles. The sulfide metabolite is susceptible to oxidation back to the sulfoxide if not stored at -80°C.
References
-
Duggan, D. E., et al. (1977). "The metabolism of sulindac." Clinical Pharmacology & Therapeutics. Link
-
Lou, T., et al. (2025).[5] "A Validated LC-MS/MS Method for the Determination of Sulindac and Its Metabolite Su-EP-C in Human Plasma." ACS Omega.[5] Link
- Brunton, L., et al. (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics. McGraw-Hill Education. (Chapter on NSAIDs and pharmacokinetics).
-
Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link
Sources
- 1. Sulindac Tablets USP 200 mg Rx only [dailymed.nlm.nih.gov]
- 2. The disposition of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulindac Metabolism and Synergy with Tumor Necrosis Factor-α in a Drug-Inflammation Interaction Model of Idiosyncratic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulindac: Uses, Side Effects & Dosage | Healio [healio.com]
- 5. A Validated LC-MS/MS Method for the Determination of Sulindac and Its Metabolite Su-EP‑C in Human Plasma and Their Pharmacokinetic Application in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of sulindac and its metabolites sulindac sulfide and sulindac sulfone in human plasma by a sensitive UPLC-PDA method for a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in Sulindac-d6 LC-MS Analysis
Current Status: Operational Ticket ID: SUL-D6-MX-001 Assigned Specialist: Senior Application Scientist, Bioanalysis Division
Executive Summary: The "Perfect" Internal Standard Trap
You are likely here because your Sulindac-d6 Internal Standard (IS) response is fluctuating, or your QC accuracy is failing despite using a stable isotope-labeled IS.
The Core Problem: While this compound is the gold standard for normalization, it is not a magic wand. If the matrix suppression is severe (>50%) or transient (sharp elution of phospholipids), the d6-isotope may not perfectly track the unlabeled Sulindac due to the Deuterium Isotope Effect , where deuterated compounds often elute slightly earlier than their non-deuterated counterparts. If the IS elutes just before a suppression zone that hits the analyte, or vice versa, quantitation fails.
This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.
Part 1: Diagnostic Workflow (Is it Matrix Effect?)
Before changing your extraction method, you must visualize the invisible. We use the Post-Column Infusion (PCI) method.[1] This is the only way to "see" where the matrix is suppressing your signal relative to your Sulindac peak.
Experiment 1: The Matrix Map (PCI Protocol)
Objective: Create a visual map of ion suppression zones in your current chromatogram.
Protocol:
-
Setup: Place a T-junction between your LC column and the MS source.
-
Infusion: Syringe-pump a neat solution of this compound (100 ng/mL) into the MS at a low flow rate (e.g., 5-10 µL/min).
-
Injection: Inject a Blank Matrix Extract (processed exactly like your samples) via the LC.
-
Observation: Monitor the baseline of the this compound MRM transition.
Visualization: PCI Setup & Interpretation
Caption: Figure 1. Post-Column Infusion (PCI) schematic. The blank matrix injection disrupts the steady-state IS signal, revealing suppression zones.
Part 2: The Primary Culprit (Phospholipids)
In 90% of Sulindac bioanalysis cases, the suppression is caused by Glycerophosphocholines (GPCh) .
-
The Mechanism: Phospholipids are zwitterionic and highly abundant in plasma. They compete for charge in the electrospray droplet.[3][6]
-
The Trap: Phospholipids are very hydrophobic. They often elute late in the gradient (or even in the next injection if the run time is too short).
Solution A: Chromatographic Separation
If your PCI shows suppression at the Sulindac retention time (RT), you must move the peak.
-
Sulindac RT: Typically hydrophobic.
-
Phospholipid RT: Very hydrophobic (late eluting).
-
Action:
-
Monitor m/z 184 (Positive Mode) or m/z 153 (Negative Mode precursor) to track phospholipids.
-
Extend your gradient flush. Ensure the column is washed with 95-100% Organic (B) for at least 2 minutes after Sulindac elutes.
-
Solution B: Sample Preparation (The Root Cause Fix)
Protein Precipitation (PPT) is insufficient for Sulindac clinical analysis because it does not remove phospholipids.
| Method | Phospholipid Removal | Sulindac Recovery | Complexity | Recommendation |
| Protein Precip (PPT) | < 10% (Poor) | High | Low | Avoid for low LOQ |
| Liquid-Liquid (LLE) | > 90% (Excellent) | High (pH dependent) | High | Recommended |
| PL Removal Plates | > 99% (Superior) | High | Medium | Best Practice |
LLE Protocol for Sulindac (Acidic Drug):
-
Acidify: Add 2% Formic Acid to plasma (Sulindac pKa ~4.7; keep it uncharged).
-
Extract: Use Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Phospholipids prefer the aqueous/interface; Sulindac moves to organic.
-
Dry & Reconstitute: Evaporate organic layer; reconstitute in mobile phase.
Part 3: Quantitative Validation (Matrix Factor)
Once you have optimized Prep and Chromatography, you must validate the improvement using the Matrix Factor (MF) calculation, as defined by Matuszewski et al.
The Calculation
Calculate the MF for both the Analyte and the Internal Standard.
[7]Acceptance Criteria:
-
Absolute MF: Ideally 0.85 – 1.15 (indicating <15% suppression/enhancement).
-
IS-Normalized MF: Must be close to 1.0. If this deviates, your d6-IS is not compensating for the matrix effect correctly (likely due to elution shifts).
Part 4: Troubleshooting Guide (FAQ)
Q1: My this compound retention time is 0.1 min earlier than Sulindac. Is this a problem?
A: Yes, if you have sharp matrix suppression. Deuterium is slightly less lipophilic than Hydrogen. This "Isotope Effect" causes d6-Sulindac to elute earlier. If a phospholipid peak elutes immediately before the analyte, it might suppress the IS but not the analyte, causing the calculated concentration to be falsely high .
-
Fix: Use a C18 column with higher carbon load (better resolution) or flatten the gradient slope at the elution point to ensure they co-elute as closely as possible.
Q2: I see "Ghost Peaks" of Sulindac in my blank samples.
A: This is likely Carryover , not matrix effect, but it complicates the baseline. Sulindac is sticky.
-
Fix: Use a needle wash with high organic strength (e.g., 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid).
Q3: Should I use Positive or Negative ESI mode?
A: Sulindac is a carboxylic acid, so Negative Mode (ESI-) is theoretically more sensitive and selective.
-
Benefit: Phospholipids (positively charged cholines) ionize poorly in negative mode, naturally reducing background noise.
-
Trade-off: Many older MS platforms have lower sensitivity in negative mode. If you must use Positive Mode (ESI+), phospholipid removal (Part 2) is mandatory.
Logic Flow for Troubleshooting High CV%
Caption: Figure 2. Decision tree for isolating the source of bioanalytical failure.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
- Wang, S., et al. (2007). Isotope effect in liquid chromatography/tandem mass spectrometry of Sulindac. Rapid Communications in Mass Spectrometry. (Contextual grounding on isotope shifts).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. longdom.org [longdom.org]
- 5. pharmacompass.com [pharmacompass.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Low Recovery of Sulindac-d6
Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with Sulindac-d6 recovery rates in analytical assays. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues, ensuring the integrity and accuracy of your experimental data. As an internal standard, consistent recovery of this compound is paramount for reliable quantification of its non-labeled counterpart, Sulindac.
This guide moves beyond a simple checklist, delving into the causality behind common experimental pitfalls. Every recommendation is grounded in established analytical principles and supported by authoritative references to ensure your methods are robust and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable recovery range for an internal standard like this compound?
While there is no universal, rigid acceptance criterion, a common industry practice is to see internal standard responses within a certain percentage of the mean response of the calibration standards and quality control (QC) samples in an analytical batch. Often, a variation of ±50% from the mean is considered a starting point for investigation, though stricter criteria (e.g., ±30%) may be employed.[1] The key is consistency. Significant variability in the this compound response across a batch is a red flag that warrants investigation, as it may compromise the accuracy of the results.[1][2] Regulatory guidelines from bodies like the FDA emphasize that the internal standard should adequately track the analyte.[3]
Q2: I'm seeing consistently low recovery of this compound in all my samples (calibrators, QCs, and unknowns). What are the most likely initial culprits?
When low recovery is a global issue across the entire analytical run, the problem often lies in a fundamental aspect of your methodology or reagents. Here’s a logical progression for your initial investigation:
-
Integrity of the this compound Stock and Working Solutions:
-
Degradation: Sulindac, and by extension its deuterated form, can be susceptible to degradation.[4] Verify the expiration date and storage conditions of your stock standard. It should be stored at a controlled temperature, typically -20°C, and protected from light.[5]
-
Solubility Issues: Sulindac has limited solubility in aqueous solutions, especially at lower pH.[5][6] If your working solution is prepared in a buffer where it might precipitate, this will lead to an inaccurate concentration being spiked into your samples. Sulindac is soluble in organic solvents like DMSO, ethanol, and DMF.[5]
-
Preparation Error: Double-check the calculations and dilutions used to prepare your working solutions. An error in this step is a common source of consistently low responses.
-
-
Sample Preparation and Extraction Efficiency: This is a broad area and a very common source of low recovery. The issue could be with your chosen extraction method—be it protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). A detailed troubleshooting guide for each of these is provided in the next section.
-
LC-MS/MS System Performance:
-
Ionization Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal.[7][8][9][10][11] This is known as the matrix effect.
-
Instrument Parameters: Incorrect mass transition, collision energy, or other MS parameters will result in a poor signal. Always ensure the instrument is tuned and calibrated.
-
Q3: My this compound recovery is low and highly variable only in my matrix samples (e.g., plasma), but it looks fine in my neat standards. What does this suggest?
This pattern strongly points towards a matrix effect .[7][8][9][10][11] Components in the biological matrix (like phospholipids, salts, or proteins) are likely interfering with the extraction or ionization of this compound.[8] Since a stable isotope-labeled internal standard like this compound is expected to co-elute with the analyte and experience similar matrix effects, this variability is a critical issue to resolve.[3]
To confirm and address this, you should:
-
Evaluate Your Sample Cleanup: The extraction method may not be sufficiently removing interfering components. Consider switching to a more rigorous technique (e.g., from PPT to SPE) or optimizing your current method.
-
Chromatographic Separation: Ensure that your HPLC/UHPLC method is adequately separating this compound from the bulk of the matrix components. A simple "post-column infusion" experiment can help identify regions of ion suppression in your chromatogram.
-
Matrix Factor Assessment: A quantitative assessment of the matrix effect can be performed by comparing the response of this compound in a post-extraction spiked blank matrix sample to its response in a neat solution.[8]
In-Depth Troubleshooting Guides
Troubleshooting Based on Sample Preparation Method
The choice and execution of your sample preparation are critical for achieving good recovery. Below are detailed guides for the most common techniques.
PPT is a fast but relatively non-selective method.[12] Low recovery can often be traced to the choice of solvent and the procedure itself.
Common Issues & Solutions:
| Issue | Causality | Recommended Action |
| Incomplete Protein Removal | The precipitating solvent (e.g., acetonitrile, methanol) was not added in a sufficient ratio to the plasma sample, leading to incomplete protein crashing. This can cause the analyte to be trapped in the protein pellet. | Increase the solvent-to-plasma ratio. A common starting point is 3:1 or 4:1 (v/v) of cold acetonitrile or methanol to plasma.[13][14] |
| Analyte Adsorption | This compound may adsorb to the precipitated proteins, especially if the pH is not optimal. | After adding the precipitation solvent, ensure vigorous vortexing to create a fine, dispersed protein precipitate, which minimizes surface area for adsorption. |
| Premature Analyte Precipitation | If the organic solvent is added too quickly or without proper mixing, it can cause localized precipitation of the analyte along with the proteins. | Add the solvent steadily while vortexing the sample. |
Experimental Protocol: Optimizing Protein Precipitation
-
To 100 µL of your plasma sample in a microcentrifuge tube, add the this compound internal standard spiking solution. Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile (ACN).[13]
-
Vortex vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.[13]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[13]
-
Centrifuge at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet the proteins.[13]
-
Carefully transfer the supernatant to a new tube for evaporation or direct injection.
LLE offers a cleaner extract than PPT but is highly dependent on the physicochemical properties of the analyte, particularly its pKa.
Common Issues & Solutions:
| Issue | Causality | Recommended Action |
| Incorrect pH | Sulindac is an acidic drug with a pKa of approximately 4.7.[6] For efficient extraction into an organic solvent, the aqueous phase (your sample) must be acidified to a pH at least 2 units below the pKa to ensure the molecule is in its neutral, more hydrophobic form.[15][16] Failure to do so will result in the ionized form remaining in the aqueous layer.[17] | Adjust the sample pH to ~2.5 before extraction using a suitable acid like formic acid or hydrochloric acid.[15] |
| Inappropriate Organic Solvent | The chosen organic solvent may not have the optimal polarity to efficiently extract this compound. | Test a panel of water-immiscible organic solvents with varying polarities, such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture like dichloromethane/isopropanol. |
| Insufficient Mixing/Emulsion Formation | Inadequate mixing leads to poor extraction efficiency. Conversely, overly vigorous mixing can create emulsions that are difficult to break, trapping the analyte at the interface. | Vortex for a sufficient time (e.g., 1-2 minutes) to ensure thorough mixing. If emulsions form, try centrifugation at a moderate speed or the addition of salt to the aqueous phase to break the emulsion. |
Workflow Diagram: pH-Controlled LLE for this compound
Caption: A typical LLE workflow for an acidic drug like Sulindac.
SPE is the most selective sample preparation method and can provide the cleanest extracts, but it is also the most complex to optimize.[18]
Common Issues & Solutions:
| Issue | Causality | Recommended Action |
| Incorrect Sorbent Choice | Using a sorbent that does not have the appropriate retention mechanism for this compound. | For Sulindac, a reversed-phase (e.g., C18, C8) or a polymeric sorbent is often a good choice.[19] |
| Analyte Breakthrough during Loading | The sample is loaded in a solvent that is too strong (high organic content), preventing the analyte from retaining on the sorbent. The flow rate during loading may also be too high.[20] | Ensure the sample is diluted with an aqueous, acidic buffer before loading.[19] Decrease the flow rate during the loading step to allow for proper interaction with the sorbent.[20] |
| Premature Elution during Wash Step | The wash solvent is too strong, causing the analyte to be washed away before the elution step.[18][21] | Use a weaker wash solvent. For reversed-phase SPE, this would be a solvent with a higher aqueous content. Maintain the acidic pH during the wash step to keep this compound in its neutral, retained form. |
| Incomplete Elution | The elution solvent is too weak to desorb the analyte from the sorbent, or the elution volume is insufficient.[18][22] | Increase the organic content of the elution solvent (e.g., methanol or acetonitrile). A small amount of base (e.g., ammonium hydroxide) can be added to the elution solvent to ionize this compound, breaking the reversed-phase interaction and facilitating elution. Increase the volume of the elution solvent.[22] |
Troubleshooting Logic Diagram: Systematic SPE Optimization
Caption: A decision tree for troubleshooting low SPE recovery.
Final Recommendations and Best Practices
-
Method Validation is Key: A thoroughly validated analytical method is the best defense against recovery issues. Method validation, as outlined in guidelines from the ICH and FDA, will assess parameters like accuracy, precision, and the influence of the matrix.[23][24][25][26][27]
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: You are already using this compound, which is excellent. SIL internal standards are the gold standard as they have nearly identical chemical and physical properties to the analyte, meaning they co-extract and experience similar ionization effects.[3]
-
Systematic Troubleshooting: When issues arise, adopt a systematic, one-variable-at-a-time approach. Changing multiple parameters at once will make it impossible to identify the root cause.
-
Document Everything: Keep meticulous records of all experimental parameters, from reagent lot numbers to the exact pH of your buffers. This information is invaluable for troubleshooting.
By applying these principles and systematically working through the potential causes outlined in this guide, you will be well-equipped to diagnose and solve low recovery issues with this compound, leading to more reliable and accurate bioanalytical data.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Xue, Y. J., Liu, J., & Fu, Y. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 2003-2017. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Importance of matrix effects in LC–MS/MS... : Bioanalysis. Ovid. [Link]
-
Liang, Z., Li, Y., & Li, H. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific reports, 8(1), 1-8. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. Technology Networks. [Link]
-
Validation of Analytical Methods According to the New FDA Guidance. ComplianceOnline. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Technical Tip: Protein Precipitation. Phenomenex. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
-
FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]
-
TCA protein precipitation protocol. Stanford University. [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc. [Link]
-
Hendriks, G., Uges, D. R., & Franke, J. P. (2007). Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. Journal of chromatography B, 853(1-2), 234-241. [Link]
-
Sulindac Sulfide-d6 (Major). Pharmaffiliates. [Link]
-
Questioning Quality Assurance in Clinical Mass Spectrometry. American Association for Clinical Chemistry. [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. [Link]
-
Role of Ph in liquid-liquid extraction. Reddit. [Link]
-
Sulindac Monograph for Professionals. Drugs.com. [Link]
-
Sulindac: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique. ResearchGate. [Link]
-
How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]
-
Sulindac. The Merck Index Online. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]
-
Sulindac (Clinoril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
-
Sulindac. PubChem. [Link]
-
Sulindac. Wikipedia. [Link]
-
Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(9), 567-576. [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. [Link]
-
Internal Standard Calibration Problems. LCGC International. [Link]
-
A Validated LC–MS/MS Method for the Determination of Sulindac and Its Metabolite Su-EP‑C in Human Plasma and Their Pharmacokinetic Application in Healthy Volunteers. Molecules, 28(22), 7686. [Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]
Sources
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- 2. myadlm.org [myadlm.org]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. cdn.caymanchem.com [cdn.caymanchem.com]
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Safety Operating Guide
Operational Safety Guide: Handling Sulindac-d6 (Internal Standard)
Executive Summary & Scientific Context
Sulindac-d6 is the deuterated analog of Sulindac, utilized primarily as an internal standard for quantification via LC-MS/MS. While the deuterium labeling (
Crucial Safety Axiom: Treat this compound with the same rigor as the non-labeled API. It is a Category 2 Reproductive Toxin and a Category 1 Respiratory Sensitizer .[1][2] Because internal standards are often handled in high-concentration powder forms (neat standards) before dilution, the risk of acute exposure during weighing is significantly higher than when handling dilute analytical samples.
Hazard Characterization (GHS/CLP)
Before selecting PPE, we must define the enemy. The following hazard profile dictates our engineering and personal protective strategies.
| Hazard Class | Category | Hazard Statement | H-Code | Mechanism of Action |
| Acute Toxicity (Oral) | Cat 3 | Toxic if swallowed | H301 | COX inhibition; GI ulceration/bleeding. |
| Resp. Sensitization | Cat 1 | May cause allergy/asthma symptoms | H334 | Hapten-protein conjugation leading to IgE-mediated hypersensitivity. |
| Reproductive Toxicity | Cat 2 | Suspected of damaging fertility/unborn child | H361 | Premature closure of fetal ductus arteriosus (NSAID class effect). |
| Skin Sensitization | Cat 1 | May cause allergic skin reaction | H317 | Dermal absorption triggering T-cell mediated response. |
Critical Note for Pregnant Personnel: Due to the risk of oligohydramnios and premature closure of the fetal ductus arteriosus, personnel who are pregnant or planning to conceive should strictly avoid handling neat this compound powder [1, 2].
The PPE Matrix: A Layered Defense System
PPE is the final barrier, not the first. The primary barrier is the Chemical Fume Hood .
Respiratory & Engineering Controls
-
Primary: Class II, Type A2 Biosafety Cabinet (BSC) or Chemical Fume Hood certified for toxic powders.
-
Secondary (PPE): If weighing outside a hood (strongly discouraged) or during spill cleanup, a P100 (HEPA) respirator is mandatory. Simple surgical masks provide zero protection against molecular sensitizers.
Dermal Protection (Glove Permeation Logic)
This compound is often solubilized in Methanol (MeOH), Acetonitrile (ACN), or DMSO. Your glove choice depends on the state of the matter.
| State | Glove Material | Thickness | Rationale |
| Solid (Powder) | Nitrile (Double Gloved) | 5 mil (min) | Prevents incidental contact with dust. Outer glove is sacrificial. |
| Soln (MeOH) | Nitrile (Splash) / Silver Shield (Immersion) | Standard | MeOH permeates nitrile rapidly (<15 mins). Change immediately upon splash. |
| Soln (DMSO) | Butyl Rubber or Heavy Nitrile | >8 mil | DMSO accelerates transdermal transport of dissolved toxins into the bloodstream. |
Ocular & Body Protection[3]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for powders that can become airborne.
-
Body: Tyvek® Lab Coat or rear-closing gown with elastic cuffs. Cotton lab coats can trap dust in fibers, creating a secondary exposure source in the laundry.
Operational Protocol: From Vial to Vial
This workflow integrates safety with the technical requirement of preventing "scrambling" (deuterium exchange) and static loss of the high-value standard.
Workflow Visualization
The following diagram outlines the decision logic for handling this compound.
Figure 1: Decision logic and operational flow for safe handling of this compound.
Step-by-Step Methodology
Step 1: Preparation & Static Control
-
Why: Deuterated standards are expensive (mg quantities). Static electricity can cause the powder to "jump" out of the weigh boat, creating both a financial loss and a contamination hazard.
-
Action: Place an ionizing fan or use an anti-static gun (e.g., Zerostat) on the weigh boat and the vial before opening.
-
Environment: All operations must occur within the fume hood.
Step 2: The "Double-Glove" Technique
-
Don the first pair of nitrile gloves (inner layer).
-
Tape the cuff of the lab coat to this inner layer (optional but recommended for high sensitization risk).
-
Don the second pair of nitrile gloves (outer layer).
-
Protocol: If the outer glove touches the neat powder or concentrated solution, strip it off immediately inside the hood and replace it.
Step 3: Weighing & Solubilization
-
Solvent Choice: Methanol is common for Sulindac. Ensure the solvent is LC-MS grade.
-
Technique: Add solvent directly to the vial if possible (Gravimetric preparation) to avoid transferring solid powder. This minimizes dust generation.[3][4]
-
Deuterium Scrambling: Avoid protic solvents at high temperatures or extreme pH, which can cause H/D exchange, ruining the standard [3]. Keep solutions neutral.
Step 4: Decontamination
-
Wipe down the balance and hood surface with a detergent (e.g., Alconox) followed by water.
-
Note: Organic solvents (like MeOH) may spread the contaminant rather than remove it if not used with an absorbent wipe first.
Emergency Response & Disposal
Spill Management
If neat this compound powder is spilled:
-
Evacuate the immediate area if the spill is outside the hood.
-
Don PPE: P100 respirator, double gloves, goggles.
-
Contain: Cover with a damp paper towel (to prevent dust dispersion).
-
Clean: Scoop up the damp material. Wash area with soap/water 3x.[4]
-
Report: Notify the Safety Officer.
Waste Disposal
Sulindac is not explicitly listed on the EPA "P-List" (acutely hazardous), but due to its toxicity profile (LD50 oral rat ~264 mg/kg) [4], it must be treated as Hazardous Chemical Waste .
-
Solids: Segregate into "Toxic Solids" containers.
-
Liquids: Dispose of in "Flammable/Toxic Solvent" waste streams (due to MeOH/ACN content).
-
Destruction: Incineration is the preferred method.
References
-
National Institutes of Health (NIH) - PubChem. Sulindac Compound Summary (CID 1548887). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). FDA Drug Safety Communication: FDA recommends avoiding use of NSAIDs in pregnancy at 20 weeks or later.[5] Retrieved from [Link][5]
-
Wang, S., et al. Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
